allysine

Übersicht

Beschreibung

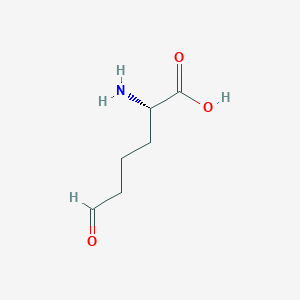

Allysine, also known as 2-aminoadipate semialdehyde, is a derivative of lysine that features a formyl group in place of the terminal amine. It is produced by the aerobic oxidation of lysine residues by the enzyme lysyl oxidase. This transformation is an example of a post-translational modification. This compound plays a crucial role in the production of elastin and collagen, which are essential components of connective tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allysine is synthesized from lysine through the action of the enzyme lysyl oxidase. This enzyme catalyzes the oxidation of the ε-amino group of lysine to form this compound. The reaction typically occurs under aerobic conditions and involves the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the enzymatic oxidation of lysine using lysyl oxidase. The process is carried out in bioreactors under controlled conditions to ensure optimal enzyme activity and product yield. The reaction mixture is then purified to isolate this compound, which can be further processed for various applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Allysine durchläuft verschiedene Arten von chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Kondensationsreaktionen. Eine der bedeutendsten Reaktionen ist die Beteiligung an der Vernetzung von Kollagen und Elastin. This compound reagiert mit Hydroxylysin, um intermolekulare Quervernetzungen zu bilden, die für die strukturelle Integrität des Bindegewebes entscheidend sind .

Häufige Reagenzien und Bedingungen:

Oxidation: Lysyloxidase ist das primäre Reagenz, das für die Oxidation von Lysin zu this compound verwendet wird.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen vernetztes Kollagen und Elastin, die für die mechanischen Eigenschaften des Bindegewebes unerlässlich sind. Zusätzlich kann this compound bei Reaktion mit bestimmten Reagenzien fluoreszierende Derivate bilden, die für analytische Zwecke nützlich sind .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Protein Modification

Allysine is primarily known for its role in post-translational modifications of proteins. It can be generated from lysine residues through enzymatic oxidation by lysyl oxidase, leading to the formation of cross-links in proteins such as collagen and elastin. These cross-links are crucial for maintaining the structural integrity of tissues.

Recent studies have demonstrated a biomimetic approach for synthesizing this compound via selective oxidation of dimethyl lysine. This method allows for the late-stage functionalization of peptides, enabling the introduction of various tags for therapeutic applications. The generated this compound can be further modified to create diverse peptide derivatives with enhanced properties for drug development .

1.2 Disease Modeling

This compound has been implicated in age-related diseases due to its role in protein cross-linking. Researchers have utilized this compound-modified peptides to create cellular models that mimic conditions associated with these diseases. For example, studies have shown that this compound modifications can affect the structure and dynamics of tropoelastin, providing insights into elastin-related disorders . This application is vital for understanding the molecular mechanisms underlying diseases like fibrosis and cardiovascular conditions.

Imaging and Diagnostics

2.1 Molecular MRI

This compound-targeted molecular MRI has emerged as a novel technique for quantifying fibrogenesis in pancreatic tumors. This application allows for early prediction of tumor response to chemotherapy, guiding treatment decisions . The ability to visualize fibrotic changes at an early stage enhances diagnostic capabilities and improves patient outcomes.

2.2 Fluorescent Probes

The development of this compound-conjugatable probes has facilitated advancements in imaging techniques aimed at detecting fibrosis. These probes enable real-time imaging of fibrotic tissues, providing valuable information about disease progression and treatment efficacy . Such innovations are crucial for improving diagnostic accuracy in clinical settings.

Material Science Applications

3.1 Mechanochemical Synthesis

This compound derivatives are being explored in material science for their potential in creating advanced materials through mechanochemical synthesis. This approach allows for solvent-free production methods that are more sustainable and scalable compared to traditional chemical synthesis . The incorporation of this compound into polymer matrices can enhance mechanical properties and stability, making it suitable for various industrial applications.

Summary Table of Applications

Wirkmechanismus

Allysine exerts its effects primarily through its role in the cross-linking of collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidation of lysine to this compound, which then reacts with hydroxylysine residues to form stable cross-links. These cross-links provide tensile strength and elasticity to connective tissues. The molecular targets of this compound include lysine and hydroxylysine residues in collagen and elastin .

Vergleich Mit ähnlichen Verbindungen

Allysine ist einzigartig in seiner Fähigkeit, Quervernetzungen in Kollagen und Elastin zu bilden, was es von anderen Lysinderivaten unterscheidet. Ähnliche Verbindungen umfassen:

Hydroxylysin: Ein weiteres Derivat von Lysin, das an der Kollagenvernetzung beteiligt ist, sich jedoch in seinem Hydroxylierungsmuster unterscheidet.

Desmosin und Isodesmosin: Einzigartige Aminosäuren, die in Elastin vorkommen und ebenfalls zur Vernetzung beitragen, aber im Vergleich zu this compound unterschiedliche strukturelle Merkmale aufweisen.

α-Aminoadipinsäure: Ein Oxidationsprodukt von this compound, das als Marker für oxidativen Stress und Gewebeschäden dient.

Biologische Aktivität

Allysine, a derivative of lysine, is an important compound in biological systems, particularly in the context of protein modification and oxidative stress. This article discusses the biological activity of this compound, its formation, and its implications in various physiological and pathological processes.

Chemical Structure and Formation

This compound is characterized by its aldehyde functional group attached to the lysine side chain. It can be formed through oxidative deamination of lysine residues, primarily mediated by lysyl oxidases (LOXs) in the extracellular matrix (ECM). The reaction pathway involves the conversion of lysine to this compound, which can further undergo spontaneous reactions leading to cross-linking with other amino acids or proteins.

Biological Significance

This compound plays a critical role in several biological processes:

- Cross-linking in Collagen : this compound is significant in the formation of cross-links in collagen and elastin, which are crucial for maintaining the structural integrity of tissues. The cross-linking process initiated by LOXs contributes to the stability of the ECM .

- Markers of Oxidative Stress : this compound has been identified as a marker for oxidative damage in proteins. Its accumulation is associated with aging and various diseases, including diabetes. Studies have shown that levels of this compound increase significantly with age and are further elevated in diabetic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Aging and Diabetes : Research indicates that this compound levels increase with age in human lens proteins, suggesting ongoing oxidative deamination processes. In diabetic patients, this compound levels were found to be significantly higher compared to non-diabetic individuals, indicating a link between diabetes and enhanced oxidative stress .

- Protein Carbonylation : this compound has been implicated as a product of protein carbonylation due to glyco-oxidative damage. In a study involving human serum albumin (HSA), this compound was formed under conditions mimicking oxidative stress induced by glucose, demonstrating its role as a marker for glycation and oxidative damage .

- Lysyl Oxidase Activity : A novel assay developed to measure LOX activity has shown that biotin-hydrazide can label this compound residues formed during LOX catalysis. This method allows for the detection of LOX activity in situ, enhancing our understanding of how this compound contributes to ECM remodeling and disease processes .

Data Table: Summary of Research Findings on this compound

Eigenschaften

IUPAC Name |

2-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYTQPNNXGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862802 | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962-83-0 | |

| Record name | Allysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.